methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a complex organic compound with a unique structure It belongs to the class of cyclopentafuran derivatives and is characterized by the presence of a bromine atom, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols or ethers.
Scientific Research Applications
Methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methacrylic Acid 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Ester
- 5-Methacroyloxy-2,6-norbornane Carbolactone
Uniqueness
Methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where halogenated compounds are required.
Properties
Molecular Formula |
C10H11BrO4 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C10H11BrO4/c1-14-9(12)5-3-2-4-6(5)10(13)15-8(4)7(3)11/h3-8H,2H2,1H3 |
InChI Key |
BXVYBBSXCGDGSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC3C1C(=O)OC3C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.